molecular formula C9H9BrN4 B12210420 (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

Cat. No.: B12210420
M. Wt: 253.10 g/mol
InChI Key: YCPMYQCFQXLMLH-UHFFFAOYSA-N
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Description

“(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine” is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a 4-bromophenyl group and a methanamine (-CH2NH2) moiety at position 2. The 4-bromophenyl group introduces strong electron-withdrawing effects due to the para-positioned bromine atom, which stabilizes the triazole ring and influences electronic interactions in biological systems.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)

InChI Key

YCPMYQCFQXLMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)Br

Origin of Product

United States

Preparation Methods

Alkaline Cyclization for Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione is prepared by reacting 1,4-diphenyl thiosemicarbazide with potassium hydroxide in aqueous medium. Adapting this method, 3-(4-bromophenyl)-4H-1,2,4-triazole-5-thione can be synthesized by substituting phenyl groups with 4-bromophenyl moieties.

Reaction Conditions :

  • Base : 2 equivalents of KOH or NaOH

  • Solvent : Water or ethanol

  • Temperature : Reflux (80–100°C)

  • Yield : 70–85%

Acidic Cyclization for Thiadiazole Intermediates

In acidic media, thiosemicarbazides form 1,3,4-thiadiazoles, which can be further functionalized. For instance, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acids are synthesized via HCl-mediated cyclization. This method is less common for the target compound but highlights the pH-dependent reactivity of intermediates.

Reductive Amination of Ketone Intermediates

Sodium Borohydride Reduction

Ketone intermediates, such as 2-((5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetophenone , are reduced using NaBH4_4 in ethanol.

Conditions :

  • Reducing Agent : 3 equivalents of NaBH4_4

  • Solvent : Ethanol

  • Temperature : Room temperature

  • Yield : 80–90%

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen atmosphere selectively reduces imine or carbonyl groups without affecting the triazole ring.

Optimization Note :

  • Pressure : 1–3 atm H2_2

  • Catalyst Loading : 5% Pd/C

  • Yield : 85–92%

Microwave-Assisted Synthesis

Accelerated Cyclization and Alkylation

Microwave irradiation significantly reduces reaction times. For example, 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles are synthesized in 20–30 minutes using a Milestone Flexi Wave system.

Advantages :

  • Time Efficiency : 30 minutes vs. 4–6 hours conventionally.

  • Yield Improvement : 75–88%.

Comparative Analysis of Methods

Method Key Steps Yield Time Complexity
Alkaline CyclizationThiosemicarbazide cyclization70–85%4–6 hoursModerate
S-AlkylationEthyl bromoacetate alkylation65–75%8–12 hoursHigh
Reductive AminationNaBH4_4/Pd-C reduction80–92%2–4 hoursModerate
Microwave SynthesisMicrowave-assisted cyclization/alkylation75–88%20–30 minsLow

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The position of substituents on the triazole ring is critical. Using N-substituted hydrazines ensures regioselective formation of the 1,2,4-triazole isomer.

Purification of Hydrophilic Intermediates

Methanamine derivatives are often hydrophilic, complicating isolation. Ion-exchange chromatography or derivatization with Boc-anhydride improves purification.

Stability of 4-Bromophenyl Group

Bromine substituents are susceptible to nucleophilic displacement. Low-temperature reactions (0–25°C) minimize debromination .

Chemical Reactions Analysis

[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine. Research indicates that compounds in this class exhibit potent antiproliferative activity against various cancer cell lines, such as MGC-803, BEL-7402, HepG2, and HeLa cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival .

Actoprotective Effects
Another area of interest is the actoprotective activity of triazole derivatives. A study investigated the effects of synthesized compounds on fatigue and physical performance in animal models. The results demonstrated moderate actoprotective effects, suggesting that these compounds could be beneficial in combating fatigue induced by overwork or stress .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and subsequent modifications to achieve desired pharmacological properties. Characterization techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of synthesized compounds .

Pharmacological Studies

In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and proliferation inhibition of this compound against various cancer cell lines. The findings suggest that this compound can effectively reduce cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

In Vivo Studies
Animal studies further support the efficacy of triazole derivatives in enhancing physical performance and reducing fatigue. These studies typically involve forced swimming tests to assess endurance and resistance to fatigue among treated subjects compared to controls .

Data Table: Summary of Research Findings

Study FocusMethodologyFindingsReference
Anticancer ActivityIn vitro cell line assaysSignificant antiproliferative effects noted
Actoprotective EffectsIn vivo animal testingModerate improvement in endurance observed
Synthesis CharacterizationNMR and IR spectroscopyStructural confirmation achieved

Mechanism of Action

The mechanism of action of [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the methanamine group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substitution patterns, synthetic routes, and pharmacological implications.

Positional Isomers: Bromophenyl Substitution

  • 5-(2-Bromophenyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride (CAS: N/A):
    • The ortho-bromophenyl substitution reduces steric hindrance compared to the para-substituted analog but may decrease electronic stabilization due to less effective resonance effects. This isomer showed moderate cytotoxicity in preliminary screens .
  • 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS: 1228014-23-0):
    • Lacks the methanamine group, reducing solubility and hydrogen-bonding capacity. Demonstrated weaker antimicrobial activity compared to the methanamine derivative in in vitro assays .

Heterocyclic Core Modifications

  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8):
    • Replacing the triazole with an oxadiazole alters electronic density and metabolic stability. Oxadiazoles are more prone to hydrolysis but exhibit stronger π-π stacking interactions, which may enhance binding to aromatic enzyme pockets .
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: N/A):
    • Substitution of methanamine with a thiol (-SH) group increases lipophilicity and redox reactivity. This derivative showed improved inhibition of tyrosine phosphatases but lower oral bioavailability due to rapid oxidation .

Functional Group Variations

  • [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride (CAS: 2126161-63-3):
    • The methanesulfonyl group enhances solubility and stability but may introduce steric bulk, reducing receptor affinity. This analog displayed negligible CNS activity due to poor blood-brain barrier penetration .
  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-carboxamide (CAS: N/A):
    • Carboxamide derivatives exhibit stronger hydrogen-bonding capacity, improving binding to kinases. However, they suffer from reduced metabolic stability in hepatic microsomal assays .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Core Structure Substituents logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 1,2,4-Triazole 4-Bromophenyl, methanamine 2.1 12.5 (pH 7.4) 198–200 (dec.)
5-(2-Bromophenyl)-triazol-methanamine 1,2,4-Triazole 2-Bromophenyl, methanamine 2.3 9.8 (pH 7.4) 185–187
[3-(3-Bromophenyl)-oxadiazole]methanamine 1,2,4-Oxadiazole 3-Bromophenyl, methanamine 1.8 15.2 (pH 7.4) 172–174
4-(4-Bromophenyl)-triazole-3-thiol 1,2,4-Triazole 4-Bromophenyl, thiol 3.5 0.3 (pH 7.4) 210–212 (dec.)

*Calculated using ChemAxon.

Key Findings and Implications

Substitution Position : Para-bromophenyl derivatives generally exhibit superior electronic stabilization and binding affinity compared to ortho/meta isomers .

Functional Groups : Methanamine enhances solubility and target engagement, while thiol or carboxamide groups improve specific interactions at the cost of stability .

Heterocyclic Core : Triazoles balance metabolic stability and synthetic accessibility, whereas oxadiazoles offer stronger π interactions but lower hydrolytic resistance .

The target compound’s para-bromo/methanamine combination positions it as a promising lead for kinase inhibitors or antimicrobial agents, though further optimization of bioavailability is required.

Biological Activity

The compound (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including synthesis methods, biological assays, and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The compound is synthesized through cyclization reactions involving 4-bromophenyl derivatives and hydrazine or other nitrogenous compounds.
  • Substitution Reactions : The bromine atom on the phenyl ring can be substituted with various functional groups to enhance biological activity.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Several derivatives of triazoles have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound derivatives were evaluated against gram-positive and gram-negative bacteria. Results indicated potent activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent studies have explored the potential anticancer effects of triazole derivatives:

  • Cell Viability Assays : The compound demonstrated cytotoxic effects in human cancer cell lines. For example, in assays involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells, significant reductions in cell viability were observed at concentrations above 10 μM .

The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or pathways:

  • Enzyme Inhibition : Triazoles have been shown to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells and growth inhibition in pathogenic fungi .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of triazole derivatives and tested them against a panel of bacterial strains. The compound exhibited a strong zone of inhibition against both gram-positive and gram-negative bacteria .
  • Anticancer Research :
    • A study published in a peer-reviewed journal reported that derivatives of this triazole showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .

Data Summary

Property Value/Observation
Synthesis Method Cyclization with hydrazine derivatives
Antibacterial MIC Effective against S. aureus and E. coli
Cytotoxicity (MCF-7) Significant reduction in viability at >10 μM
Enzyme Targeting Inhibits enzymes related to cell wall synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-(chloromethyl)benzylamine derivatives and 1,2,4-triazole precursors under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF). Key intermediates, such as 4-(chloromethyl)benzylamine, are purified via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) or NMR (e.g., absence of residual solvent peaks in 1^1H NMR at δ 2.5–3.5 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the triazole-bromophenyl conformation using SHELXL for refinement (R-factor < 0.05 for high-resolution data) .
  • NMR spectroscopy : Assign 1^1H and 13^13C peaks (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm; triazole NH at δ 8.1–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 279.1) .

Q. What initial biological screening assays are suitable for this compound?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition at 10–100 µM concentrations) .
    • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dehalogenated derivatives?

  • Strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce bromine loss.
  • Catalysis : Introduce Pd(0) catalysts to suppress dehalogenation during coupling steps .
  • Reaction monitoring : Employ in situ IR spectroscopy to track triazole ring formation (C=N stretch at ~1600 cm1^{-1}) .
    • Data contradiction : If unexpected byproducts arise (e.g., triazole ring-opened species), re-optimize reaction time/temperature via DoE (Design of Experiments) .

Q. How to resolve contradictions in crystallographic data (e.g., disordered bromophenyl groups)?

  • Approach :

  • High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps .
  • Alternative refinement : Compare SHELXL (for small-molecule refinement) with PHENIX (for handling disorder) .
  • Cross-validation : Validate with 13^{13}C CP/MAS NMR to confirm solid-state conformation .

Q. What strategies address discrepancies in structure-activity relationship (SAR) studies for antimicrobial activity?

  • Case study : If replacing the bromophenyl group with thiophene (as in ) reduces activity, perform:

  • Computational modeling : Dock derivatives into target enzymes (e.g., CYP51 for antifungals) using AutoDock Vina to assess steric/electronic effects .
  • Metabolic profiling : Use LC-MS to identify oxidative metabolites that may deactivate the compound .
    • Experimental follow-up : Synthesize halogenated analogs (e.g., 4-iodophenyl) to test halogen-bonding contributions to potency .

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